![molecular formula C9H24BF3Si3 B14516341 [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] CAS No. 62497-91-0](/img/structure/B14516341.png)
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] is a complex organosilicon compound characterized by the presence of boron, silicon, and fluorine atoms
Vorbereitungsmethoden
The synthesis of [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of boron trichloride with a suitable methylene precursor, followed by the introduction of fluoro(dimethyl)silane groups under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-silicon bonds.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles replace the fluoro groups, forming new silicon-containing compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and ceramics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of novel biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is utilized in the production of high-performance coatings and adhesives, benefiting from its chemical stability and resistance to harsh environments.
Wirkmechanismus
The mechanism by which [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] exerts its effects involves interactions at the molecular level. The compound can form stable complexes with other molecules through coordination bonds involving boron and silicon atoms. These interactions can influence the reactivity and stability of the compound, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] can be compared with other organosilicon compounds, such as trifluorotoluene and other fluoroalkylsilanes. While trifluorotoluene is primarily used as a solvent and intermediate in organic synthesis, [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] offers unique properties due to the presence of boron, which can enhance its reactivity and stability in certain applications. Similar compounds include:
Trifluorotoluene: Used as a solvent and intermediate in organic synthesis.
Fluoroalkylsilanes: Utilized in surface modification and the production of hydrophobic coatings.
The uniqueness of [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] lies in its ability to combine the properties of boron, silicon, and fluorine, making it a valuable compound for advanced research and industrial applications.
Eigenschaften
CAS-Nummer |
62497-91-0 |
|---|---|
Molekularformel |
C9H24BF3Si3 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
bis[[fluoro(dimethyl)silyl]methyl]boranylmethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C9H24BF3Si3/c1-14(2,11)7-10(8-15(3,4)12)9-16(5,6)13/h7-9H2,1-6H3 |
InChI-Schlüssel |
AVSBRDXIINPLEL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C[Si](C)(C)F)(C[Si](C)(C)F)C[Si](C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
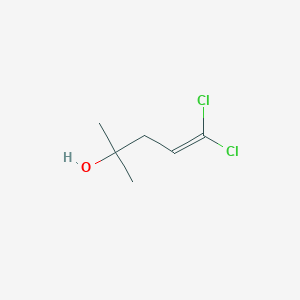
![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
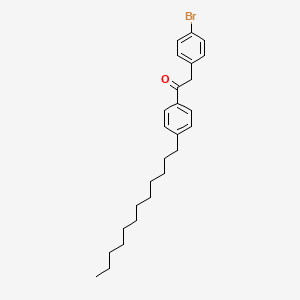
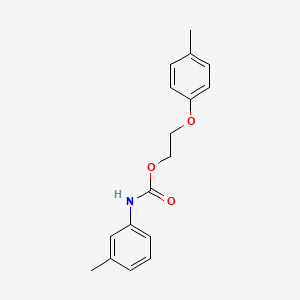
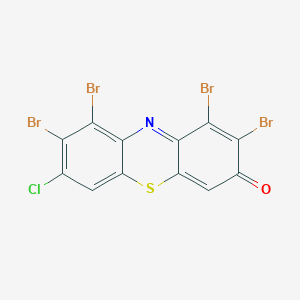
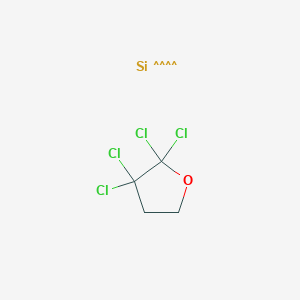
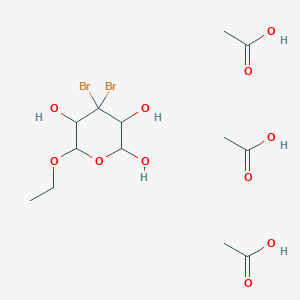
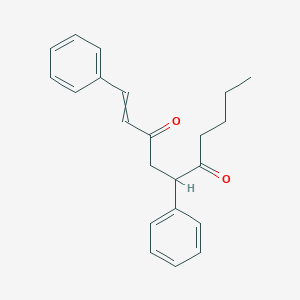
![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
